molecular formula C13H10ClNO B5625495 6-chloro-2,4-dimethylfuro[3,2-c]quinoline

6-chloro-2,4-dimethylfuro[3,2-c]quinoline

Cat. No.: B5625495
M. Wt: 231.68 g/mol
InChI Key: ZBROQHNMWCJCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2,4-dimethylfuro[3,2-c]quinoline is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.0450916 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-chloro-2,4-dimethylfuro[3,2-c]quinoline and its derivatives are prominent in chemical synthesis. A study demonstrated the regioselective preparation of related compounds, highlighting their importance as intermediates in synthesizing other quinolones (Vontobel et al., 2020).
  • Another research focused on the synthesis of substituted dimethylthieno[3,2-c]quinolines, indicating the versatility of these compounds in chemical reactions (Avetisyan et al., 2007).

Biomedical Research

  • In the field of biomedical research, a study explored the synthesis of a novel compound from 2-chloro-3,6-dimethyl quinoline, showing its higher cytotoxicity in certain cancer cell lines, thus highlighting its potential in anticancer studies (Gayathri et al., 2017).
  • Another research presented a copper(I)-catalyzed synthesis process for producing indolo[3,2-c]quinolin-6-ones, demonstrating their role as potent topoisomerase-I inhibitors and their potential in anticancer activities (Hsueh et al., 2021).

Photovoltaic and Material Science

  • Quinoline derivatives, including those related to this compound, have been studied for their photovoltaic properties. A study investigated the photovoltaic characteristics of certain quinoline derivatives, which could be applied in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
  • Additionally, research into the synthesis of novel quinoline proton sponges, which include derivatives of quinolines, reveals their unique chemical properties and potential applications in various scientific fields (Dyablo et al., 2015).

Mechanism of Action

The mechanism of action of quinoline derivatives is largely dependent on their chemical structure. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Future Directions

Quinoline and its derivatives are frequently used in the pharmaceutical industry . With the current need to extend the quinoline framework through the formation of new C–C bonds, there is a focus on the direct alkenylation of quinoline N-oxides via the C(sp2)–H bond activation process . This area of research is expected to continue to grow in the future.

Properties

IUPAC Name

6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-7-6-10-8(2)15-12-9(13(10)16-7)4-3-5-11(12)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBROQHNMWCJCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C3C(=C2O1)C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Reactant of Route 2
6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Reactant of Route 3
Reactant of Route 3
6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Reactant of Route 4
Reactant of Route 4
6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Reactant of Route 5
6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Reactant of Route 6
Reactant of Route 6
6-chloro-2,4-dimethylfuro[3,2-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.